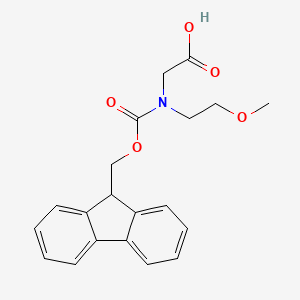

N-Fmoc-N-(2-methoxyethyl)-glycine

描述

Foundational Concepts of N-Substituted Glycine (B1666218) Derivatives and Peptidomimetics

N-substituted glycine derivatives, often referred to as "peptoids," are a class of peptidomimetics that have garnered considerable attention in the scientific community. nih.gov Unlike peptides, where the side chain is attached to the α-carbon of the amino acid residue, peptoids have their side chains appended to the backbone amide nitrogen. nih.gov This seemingly subtle structural alteration has profound implications for the properties of the resulting oligomers.

One of the most significant advantages of peptoids is their resistance to proteolytic degradation. researchgate.net The absence of a hydrogen atom on the backbone amide nitrogen and the repositioning of the side chain make them unrecognizable to proteases, the enzymes responsible for breaking down proteins and peptides in biological systems. This inherent stability makes peptoids attractive candidates for the development of new therapeutics with improved in vivo longevity.

Furthermore, the synthesis of peptoids is remarkably versatile. The "sub-monomer" method, a common approach for solid-phase synthesis of peptoids, allows for the incorporation of a vast array of side chains, far exceeding the diversity of the 20 proteinogenic amino acids. google.com This modularity enables the creation of large and diverse libraries of compounds for high-throughput screening in drug discovery and materials science. nih.gov

The N-Fmoc-N-(2-methoxyethyl)-glycine Building Block: Structural Features and Synthetic Utility

This compound is a specifically designed N-substituted glycine monomer that possesses key features making it highly useful in chemical synthesis. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino functionality, which is a standard feature in solid-phase peptide and peptoid synthesis. escholarship.org This allows for the sequential addition of monomers to a growing chain on a solid support.

The defining characteristic of this building block is the N-(2-methoxyethyl) side chain. This side chain imparts several desirable properties to the resulting peptoid structures. The ether linkage and the terminal methyl group contribute to increased solubility in a range of solvents. nih.gov Moreover, the methoxyethyl group can influence the conformational properties of the peptoid backbone and participate in non-covalent interactions, which can be crucial for the development of folded structures and functional materials. peptoids.org For instance, peptoids incorporating N-(2-methoxyethyl)glycine have been utilized to enhance water solubility and to create materials with specific properties like antifouling behavior. peptoids.orgresearchgate.net

The synthetic utility of this compound primarily lies in its role as a monomer in solid-phase peptoid synthesis. Its Fmoc-protected amine allows for controlled, stepwise incorporation into a polymer chain. The (2-methoxyethyl) side chain is introduced via the corresponding primary amine, 2-methoxyethylamine (B85606), in the sub-monomer synthesis approach. This process enables the precise placement of this functional group within a sequence-defined polymer.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1341969-00-3 | achemblock.comwuxiapptec.com |

| Molecular Formula | C₂₀H₂₁NO₅ | achemblock.com |

| Molecular Weight | 355.39 g/mol | achemblock.comwuxiapptec.com |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-methoxyethyl)glycine | achemblock.com |

Overview of Current Research Directions and Scientific Significance

The scientific significance of this compound is intrinsically linked to the broader fields of peptidomimetic research and materials science. Current research often focuses on the design of sequence-defined polymers with specific functions, and this building block plays a crucial role in that endeavor.

Researchers are exploring the use of peptoids containing N-(2-methoxyethyl)glycine and other functional monomers to create novel biomaterials. For example, such peptoids are being investigated for their potential in developing antifouling surfaces, which are surfaces that resist the adhesion of microorganisms and biomolecules. peptoids.orgresearchgate.net The ability to precisely control the sequence and composition of these polymers allows for the fine-tuning of their surface properties.

In the realm of drug discovery, the incorporation of N-(2-methoxyethyl)glycine into peptidomimetic scaffolds can influence their pharmacokinetic properties. The methoxyethyl side chain can modulate solubility and membrane permeability, which are critical parameters for the development of orally bioavailable drugs. The exploration of structure-activity relationships in peptoids often involves systematically varying the side chains, and this compound provides a valuable, non-ionic, and flexible side chain option for these studies. nih.govresearchgate.net

Furthermore, the study of how different side chains, including the 2-methoxyethyl group, influence the folding and self-assembly of peptoids is an active area of research. peptoids.org Understanding these principles is key to designing complex, functional nanostructures and materials with applications in areas such as catalysis, sensing, and data storage.

Structure

3D Structure

属性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-25-11-10-21(12-19(22)23)20(24)26-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZNWGXELFZOKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis and Integration of N Fmoc N 2 Methoxyethyl Glycine in Complex Molecular Architectures

Synthetic Routes to N-Fmoc-N-(2-methoxyethyl)-glycine

The synthesis of this compound is a multi-step process that requires careful selection of starting materials and precise control over reaction conditions to ensure high yield and purity.

Precursor Selection and Reaction Pathway Design

The synthesis of this compound typically begins with the selection of appropriate precursors. A common strategy involves the N-alkylation of a glycine (B1666218) derivative with a 2-methoxyethyl group, followed by the introduction of the Fmoc protecting group.

A plausible synthetic pathway starts with the reaction of 2-methoxyethylamine (B85606) with a protected glycine derivative. For instance, a haloacetic acid ester can be reacted with 2-methoxyethylamine to form N-(2-methoxyethyl)-glycine ester. This intermediate is then saponified to yield N-(2-methoxyethyl)-glycine. The final step involves the protection of the secondary amine with Fmoc-Cl or Fmoc-OSu under basic conditions to yield the desired product.

Alternatively, a reductive amination approach can be employed. This would involve reacting 2-methoxyethylamine with glyoxylic acid, followed by reduction of the resulting imine to yield N-(2-methoxyethyl)-glycine. The final Fmoc protection step would then be carried out as described above. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

A related synthetic method for a similar compound, N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, involves the reaction of ethylenediamine (B42938) with a haloacetic acid, followed by esterification and subsequent Fmoc protection google.com. This highlights a general strategy that can be adapted for the synthesis of this compound.

Table 1: Potential Precursors for the Synthesis of this compound

| Precursor A | Precursor B | Key Reaction Type |

| 2-Methoxyethylamine | Bromoacetic acid | N-alkylation |

| 2-Methoxyethylamine | Glyoxylic acid | Reductive amination |

| N-(2-methoxyethyl)amine | tert-butyl chloroacetate | N-alkylation |

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates the optimization of several reaction parameters. These include the choice of solvent, reaction temperature, stoichiometry of reactants, and the nature of the base used for the Fmoc protection step.

For the N-alkylation step, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred to facilitate the reaction between the amine and the alkyl halide. The temperature is typically maintained between room temperature and 60°C to ensure a reasonable reaction rate without promoting side reactions. An excess of the amine may be used to drive the reaction to completion and to act as a base to neutralize the hydrohalic acid formed.

In the Fmoc protection step, the choice of base is critical to prevent side reactions. A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), is commonly used to avoid the formation of unwanted byproducts. The reaction is usually carried out at or below room temperature to maintain the stability of the Fmoc group. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the optimal reaction time. A Chinese patent describing the synthesis of a similar compound, N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, reports a purity of 97% and a yield of 47%, indicating that careful optimization can lead to high-purity products google.com.

Preparative Scale Purification and Characterization for Research

Following the synthesis, preparative scale purification is essential to obtain this compound of sufficient purity for research applications, particularly for solid-phase peptide synthesis. The crude product is typically purified by column chromatography on silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, is employed to separate the desired product from unreacted starting materials and byproducts.

For large-scale syntheses, recrystallization can be an effective purification method. Solvents for recrystallization must be carefully chosen to ensure high recovery of the pure product.

The characterization of the purified this compound is performed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to assess the purity of the final product. Structural confirmation is typically achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). The physical properties, such as melting point and appearance, are also recorded. Commercial suppliers of this compound report a purity of ≥95% achemblock.comsigmaaldrich.comwuxiapptec.com.

Strategic Incorporation into Oligomeric Scaffolds via Solid-Phase Synthesis

The unique properties of this compound make it a valuable building block for the synthesis of modified peptides and peptoids on a solid support.

Compatibility with Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols uci.edunih.gov. The Fmoc protecting group can be efficiently removed under standard basic conditions, typically using a 20% solution of piperidine (B6355638) in DMF, to expose the secondary amine for the subsequent coupling reaction. The carboxylic acid can be activated using common coupling reagents such as HBTU, HATU, or DIC/HOBt for amide bond formation with the free amine of the growing peptide chain on the solid support.

The incorporation of N-substituted glycine derivatives, often referred to as peptoids, into peptide chains is a well-established method for creating peptidomimetics with enhanced proteolytic stability and altered conformational properties researchgate.netgoogle.com. The methoxyethyl side chain of this compound can influence the solubility and folding of the resulting oligomer.

Coupling Efficiency and Side-Reaction Mitigation

The coupling efficiency of this compound in SPPS is generally high, but can be influenced by several factors, including the steric hindrance of the N-substituent and the preceding amino acid on the resin. The secondary amine of the deprotected N-(2-methoxyethyl)-glycine is less nucleophilic than a primary amine, which may require longer coupling times or the use of more potent coupling reagents to ensure complete reaction.

To mitigate potential side reactions and ensure high coupling efficiency, several strategies can be employed:

Use of optimized coupling reagents: Highly efficient coupling reagents like HATU or COMU can be used to promote the acylation of the less nucleophilic secondary amine.

Extended coupling times: Increasing the reaction time for the coupling step can help to drive the reaction to completion.

Monitoring of coupling completion: The Kaiser test, which detects primary amines, is not suitable for monitoring the coupling to a secondary amine. Alternative methods, such as the isatin (B1672199) test or chloranil (B122849) test, can be used to confirm the absence of free secondary amines after the coupling step peptide.com.

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A widely used and effective coupling reagent. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A more reactive coupling reagent, particularly useful for sterically hindered couplings. |

| DIC (N,N'-Diisopropylcarbodiimide) | A carbodiimide-based coupling reagent, often used in conjunction with an additive like HOBt. |

| HOBt (1-Hydroxybenzotriazole) | An additive used with carbodiimides to suppress racemization and improve coupling efficiency. |

Post-Synthetic Processing: Cleavage, Deprotection, and Isolation

The final stages of solid-phase synthesis involve the cleavage of the oligomer from the resin support, removal of any side-chain protecting groups, and subsequent isolation and purification of the target molecule. For peptoids and hybrid oligomers containing N-(2-methoxyethyl)glycine (Nme), these steps are crucial for obtaining a high-purity product.

The most common method for cleavage and deprotection is treatment with a strong acid, typically trifluoroacetic acid (TFA). A variety of "cleavage cocktails" are employed, with the specific composition tailored to the sequence of the oligomer to minimize side reactions. thermofisher.com For peptoids containing Nme, which is generally stable, standard cleavage conditions are often sufficient.

A widely used cleavage cocktail consists of a mixture of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS). nih.gov The scavenger's role is to quench reactive cationic species that are generated during the cleavage of acid-labile protecting groups from other residues in the sequence, thus preventing unwanted modifications of the desired product. thermofisher.com Another common cocktail utilizes a mixture of TFA, dichloromethane (B109758) (DCM), and anisole. frontiersin.org The choice between these cocktails can significantly impact the purity of the crude product. For instance, in the synthesis of a peptoid containing multiple tryptophan-like residues, a TFA:DCM:anisole (49:49:2) cocktail for 30 minutes yielded a cleaner product compared to a TFA:TIPS:H₂O (95:2.5:2.5) mixture. frontiersin.org

The cleavage process is typically performed for a short duration, ranging from 10 to 30 minutes, to liberate the peptoid from the solid support. nih.govfrontiersin.org Following cleavage, the acidic solution is filtered to remove the resin, and the filtrate is often evaporated. The crude peptoid is then precipitated from the concentrated solution by the addition of cold diethyl ether. units.it

Final purification of the Nme-containing oligomer is most commonly achieved by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govunits.it This technique separates the target molecule from any deletion sequences or byproducts formed during synthesis or cleavage, resulting in a highly purified final product.

Table 1: Common Cleavage Cocktails for Peptoids Containing N-(2-methoxyethyl)-glycine

| Reagent | Composition | Typical Conditions | Reference(s) |

| Cocktail A | TFA:TIPS:H₂O (95:2.5:2.5 v/v/v) | 10-30 minutes at room temperature | nih.govfrontiersin.org |

| Cocktail B | TFA:DCM:anisole (49:49:2 v/v/v) | 30 minutes at room temperature | frontiersin.org |

| Cocktail C | TFA/H₂O (95:5 v/v) | 10 minutes to 2 hours at room temperature | rsc.org |

Design and Synthesis of this compound-Containing Peptoid and Hybrid Oligomers

The unique properties of N-(2-methoxyethyl)-glycine, such as its ability to enhance water solubility, make it a valuable building block in the design of functional peptoids and hybrid oligomers. acs.orgpnas.org The synthesis of these molecules is primarily accomplished through iterative submonomer strategies, with subsequent modifications allowing for the creation of complex architectures like macrocycles.

Iterative Submonomer Synthesis Strategies

The cornerstone of peptoid synthesis is the submonomer method , a robust and efficient solid-phase technique that allows for the precise, residue-by-residue construction of the oligomer chain. nih.govscispace.com This method is particularly well-suited for the incorporation of N-(2-methoxyethyl)-glycine. The synthesis cycle consists of two main steps that are repeated for each monomer addition:

Acylation: The resin-bound amine is acylated with bromoacetic acid, typically activated with a carbodiimide (B86325) such as N,N'-diisopropylcarbodiimide (DIC). units.it

Nucleophilic Displacement: The resulting α-bromoacetamide is then subjected to nucleophilic displacement by a primary amine submonomer. For the incorporation of the N-(2-methoxyethyl)-glycine residue, 2-methoxyethylamine is used as the submonomer. units.it

This two-step process is highly efficient and compatible with a wide range of functional groups, making it ideal for the creation of diverse peptoid libraries. nih.govscispace.com Furthermore, the submonomer method is fully compatible with standard Fmoc-based solid-phase peptide synthesis, enabling the straightforward construction of peptide-peptoid hybrids. nih.gov

Table 2: Comparison of Synthesis Strategies for Nme-Containing Peptoids

| Synthesis Strategy | Phase | Key Features | Typical Scale | Reference(s) |

| Submonomer Synthesis | Solid-Phase | - Two-step monomer addition (acylation and displacement)- High efficiency and compatibility with automation- Suitable for diverse library synthesis | Micromole to Millimole | units.itnih.govscispace.com |

| Iterative Exponential Growth (IEG) | Solution-Phase | - Uses orthogonally protected monomers- Produces monodisperse oligomers- Scalable to gram quantities | Multigram | rsc.org |

Controlled Polymerization and Macrocyclization Techniques

Beyond linear oligomers, the incorporation of N-(2-methoxyethyl)-glycine into cyclic structures has been explored to create more constrained and potentially more potent molecular architectures.

Controlled Polymerization: For the synthesis of high molecular weight polypeptoids, ring-opening polymerization (ROP) of N-substituted N-carboxyanhydrides (NCAs) is a powerful technique. encyclopedia.pubnih.gov While the controlled polymerization of various NCAs has been reported, specific studies focusing on the controlled polymerization of N-(2-methoxyethyl)glycine NCA provide a pathway to well-defined, high molecular weight polymers with this hydrophilic side chain. nih.govrsc.orgresearchgate.net

Macrocyclization: Several strategies have been employed for the macrocyclization of peptoids containing N-(2-methoxyethyl)-glycine. Head-to-tail cyclization of a linear peptoid precursor is a common approach. nih.gov This is often performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

A particularly effective method for on-resin macrocyclization is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a form of "click chemistry". nih.gov In this approach, a linear peptoid is synthesized with an azide-functionalized monomer at one terminus and an alkyne-functionalized monomer at the other. The intramolecular CuAAC reaction then efficiently forms a stable triazole linkage, resulting in a cyclic peptoid. The pre-organization of the linear precursor can significantly enhance the efficiency of this cyclization.

Furthermore, more complex structures such as tricyclic peptoids can be generated through the intermolecular CuAAC of two pre-formed macrocycles, each bearing complementary reactive handles. nih.gov This demonstrates the modularity and power of these synthetic techniques in constructing intricate molecular architectures based on the N-(2-methoxyethyl)-glycine scaffold.

Table 3: Macrocyclization Techniques for Peptoids Containing N-(2-methoxyethyl)-glycine

| Technique | Description | Key Features | Reference(s) |

| Head-to-Tail Cyclization | Intramolecular amide bond formation of a linear precursor. | - Typically performed in solution at high dilution.- Yields can be variable. | nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Intramolecular reaction between terminal azide (B81097) and alkyne groups. | - Highly efficient and chemoselective.- Can be performed on solid support.- Forms a stable triazole linkage. | nih.gov |

Research Applications of N Fmoc N 2 Methoxyethyl Glycine in Advanced Chemical Biology and Materials Science

Engineering of Peptidomimetic Scaffolds with Tunable Conformational Properties

Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that have garnered significant interest due to their resistance to proteolytic degradation and the ease with which their side-chain diversity can be controlled. holublab.comresearchgate.net The incorporation of N-Fmoc-N-(2-methoxyethyl)-glycine into these scaffolds plays a pivotal role in dictating their three-dimensional structure.

Influence of N-(2-methoxyethyl) Moiety on Peptoid Secondary Structure

The presence of the ether oxygen in the N-(2-methoxyethyl) side chain can also influence the local electronic environment and solvation properties of the peptoid, which in turn can subtly affect the conformational preferences of the backbone.

Investigation of Cis/Trans Isomerism and Helical Propensity

A key feature of the peptoid backbone is the existence of cis and trans isomers around the amide bond, a phenomenon that significantly influences their secondary structure. nih.govescholarship.org The energy barrier for cis-trans isomerization in peptoids is lower than in peptides, leading to a higher population of cis-amides. peptoids.org The nature of the N-substituent plays a crucial role in biasing this equilibrium.

While bulky, α-chiral side chains are known to promote helical structures in peptoids by favoring a consistent cis or trans amide bond conformation, the flexible N-(2-methoxyethyl) group does not inherently drive the formation of a specific isomer. nih.govnih.gov However, its presence can modulate the helical propensity of the entire oligomer. For example, in the context of collagen mimetic peptides, even cis-enforcing peptoid residues have been found to form stable triple-helices, a discovery that challenges previous assumptions about the structural requirements for such formations. nih.gov The incorporation of N-(2-methoxyethyl)-glycine can entropically stabilize helical structures by pre-organizing individual peptide chains into a polyproline II-like helix. nih.gov

The study of cis/trans isomerism and its effect on helical propensity is often carried out using techniques like circular dichroism (CD) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov

Development of Chemical Probes and Ligands for Molecular Recognition Studies

The modular nature of peptoid synthesis, facilitated by building blocks like this compound, makes them ideal scaffolds for the creation of chemical probes and ligands for studying molecular recognition events.

Construction of Combinatorial Libraries Utilizing this compound

The "sub-monomer" solid-phase synthesis method allows for the straightforward and iterative construction of peptoid oligomers with a wide variety of side chains. nih.gov this compound is a common monomer used in the construction of combinatorial peptoid libraries. researchgate.netnih.gov These libraries, containing thousands to millions of unique compounds, can be screened to identify "hit" molecules with high affinity and specificity for a particular biological target. nih.govjove.com

The inclusion of the N-(2-methoxyethyl) monomer can increase the solubility and improve the pharmacokinetic properties of the library members, enhancing their potential as drug leads. Furthermore, its relatively non-interactive nature can serve as a neutral spacer or a flexible linker within a more complex ligand.

Application in Affinity-Based Research Methodologies

Peptoids containing N-(2-methoxyethyl)-glycine have been successfully employed in affinity-based research. These methodologies often involve the immobilization of a peptoid ligand onto a solid support to capture and identify its binding partners from a complex biological mixture. The terminal amine of a peptoid chain can be functionalized for attachment to a surface, and the inclusion of N-(2-methoxyethyl)-glycine can provide the necessary spacing and flexibility for the ligand to adopt an optimal binding conformation.

Functionalization of Surfaces and Nanomaterials with this compound Derivatives

The ability to tailor the chemical and physical properties of peptoids makes them excellent candidates for modifying the surfaces of materials and nanomaterials.

Peptoids incorporating N-(2-methoxyethyl)-glycine have shown promise as antifouling agents. When coated onto surfaces like titanium dioxide (TiO2), a linear poly(N-methoxyethyl glycine) peptoid was found to significantly reduce protein and bacterial adhesion. nih.gov The side chains of this peptoid are similar to the repeating unit of polyethylene (B3416737) glycol (PEG), a well-known antifouling polymer.

The Fmoc protecting group of this compound can be utilized for the quantitative determination of amino groups on functionalized surfaces. nih.gov By attaching Fmoc-glycine to an amino-modified surface and then cleaving the Fmoc group, the amount of the resulting dibenzofulvene-piperidine adduct can be measured by UV-vis spectroscopy, providing a way to quantify the surface functionalization density. nih.gov This technique is valuable for characterizing and optimizing the modification of nanomaterials for various applications.

Furthermore, the versatility of peptoid chemistry allows for the creation of multifunctional surfaces. For instance, a peptoid could be designed with an N-(2-methoxyethyl)-glycine segment for antifouling properties, and another segment containing specific ligands for targeted binding or sensing applications.

Covalent Attachment Strategies to Substrates for Surface Science Research

The immobilization of peptoids incorporating this compound onto solid supports is crucial for creating functional surfaces. Covalent attachment ensures the stability and long-term performance of the modified interface. The primary strategies employed are "grafting to" and "grafting from," with the latter often being preferred for achieving high-density surface coatings. nih.govacs.org

The "grafting from" approach involves the sequential, step-wise synthesis of the peptoid chain directly on the substrate. This method offers precise control over the polymer sequence and density. nih.govacs.org A common procedure begins with the functionalization of the substrate, such as a silicon wafer or glass slide, to introduce reactive anchor points. Silanization, using reagents like aminopropyltrimethoxysilane (APTMS), is frequently used to create a surface rich in primary amine groups. nih.gov The synthesis then proceeds via standard solid-phase protocols, where this compound and other Fmoc-protected monomers are sequentially coupled after the deprotection of the terminal amine. This process allows for the creation of a dense layer of covalently bound peptoid chains. nih.govacs.org

Alternative strategies involve activating the surface with cross-linking agents or specialized linkers. For instance, surfaces can be modified to feature N-hydroxysuccinimidyl (NHS) esters, which readily react with terminal amine groups of pre-synthesized peptoids ("grafting to" method). rsc.org Another technique uses light-activated chemistry, employing linkers like 4-azidobenzoic acid, which forms a covalent bond with the peptoid upon UV irradiation. frontiersin.org The choice of strategy depends on the substrate material, the desired peptoid density, and the specific application.

Table 1: Comparison of Covalent Attachment Strategies for Peptoid Immobilization

| Strategy | Description | Common Substrates | Key Reagents/Methods | Advantages |

|---|---|---|---|---|

| "Grafting From" | Step-wise synthesis of the peptoid chain directly on the substrate surface. | Silicon, Glass, Gold | Aminosilanes (e.g., APTMS), Solid-Phase Peptide Synthesis (SPPS) | High graft density, precise sequence control. nih.govacs.org |

| "Grafting To" | Attachment of pre-synthesized peptoids to a functionalized surface. | Gold, Titanium Dioxide | Self-Assembled Monolayers (SAMs) with NHS-esters, Adhesive Peptide Moieties | Simpler synthesis of the polymer, well-characterized chains. rsc.orgnih.gov |

| Photochemical Linking | Use of a light-sensitive linker to covalently attach peptoids to the surface. | Glass, Polymers | 4-Azidobenzoic Acid, UV Irradiation, EDC | Spatially controlled attachment. frontiersin.org |

| Plasma Polymerization | Deposition of a reactive polymer interlayer onto which peptoids are grafted. | Stainless Steel, Metals | RF-Glow Discharge Plasma | Creates robust, functional coatings on diverse materials. rsc.org |

Role in Modulating Interfacial Properties for Advanced Material Design

The incorporation of N-(2-methoxyethyl)-glycine (Nme) monomers into surface-grafted peptoids plays a pivotal role in tailoring the interfacial properties of materials, particularly for biomedical and biotechnological applications. The primary function of the methoxyethyl side chain is to create non-fouling surfaces that resist the non-specific adsorption of proteins and adhesion of cells and bacteria. nih.gov

This antifouling behavior stems from the structural similarity of the methoxyethyl side chain to the repeating unit of poly(ethylene glycol) (PEG), a well-established antifouling polymer. nih.gov When peptoids composed of Nme are grafted onto a surface, they are thought to form a dense, hydrated layer that presents a steric barrier, physically preventing proteins and microorganisms from reaching the underlying substrate. Studies have demonstrated that surfaces coated with poly(N-methoxyethyl glycine) can dramatically reduce the adhesion of both Staphylococcus epidermidis and Escherichia coli. nih.gov

The precise control over monomer sequence afforded by peptoid synthesis allows for the sophisticated design of multifunctional surfaces. By creating block copolymers—for example, by combining antimicrobial peptoid segments with antifouling Nme segments—it is possible to create materials that both actively kill bacteria and passively resist fouling. nih.govnih.gov The self-assembly of these sequence-defined polymers is critical. The final architecture of the surface layer, which dictates its properties, is governed by a combination of factors including the sequence of hydrophobic, hydrophilic, and charged monomers. nih.govacs.org The flexible peptoid backbone, free from the hydrogen-bond-directed constraints of peptides, allows these chains to adopt conformations that optimize van der Waals and electrostatic interactions, leading to the formation of controlled nanostructures at the interface. vdoc.pub This ability to precisely modulate surface energy, charge, and architecture makes peptoids containing N-(2-methoxyethyl)-glycine highly valuable for the design of advanced materials.

Table 2: Research Findings on Interfacial Properties of Nme-Containing Peptoids

| Research Focus | Key Finding | Implication for Material Design |

|---|---|---|

| Antifouling Surfaces | Surfaces coated with poly(N-methoxyethyl glycine) peptoids show a dramatic reduction in protein adsorption and bacterial adhesion. nih.gov | Creates biocompatible and non-fouling coatings for medical implants, biosensors, and marine applications. |

| Block Copolymer Self-Assembly | The position of ionic or functional monomers within a peptoid chain containing Nme blocks dictates the resulting micellar structure and organization. nih.govacs.org | Enables the design of "smart" surfaces that can respond to stimuli like pH and present specific functionalities. acs.org |

| Multifunctional Coatings | Combining antimicrobial peptoid segments with Nme antifouling segments creates surfaces that both repel and kill bacteria. nih.gov | Development of highly effective antimicrobial materials for medical devices that are less prone to developing resistance. |

| Control of Surface Energy | The Nme side chain, being analogous to PEG, helps to create a hydrophilic, low-interfacial-energy surface. nih.gov | Improves biocompatibility and performance in aqueous environments. |

Mechanistic and Theoretical Investigations of N Fmoc N 2 Methoxyethyl Glycine Systems

Computational Modeling of Molecular Conformation and Dynamics

Computational modeling serves as a powerful tool to predict and analyze the behavior of N-Fmoc-N-(2-methoxyethyl)-glycine at an atomic level. Peptoids, the oligomers derived from such monomers, possess a unique structural feature: the absence of backbone amide protons and the presence of a tertiary amide bond. This leads to a lower rotational barrier around the C-N bond compared to peptides, resulting in a mixture of cis and trans amide bond conformers that are close in energy. The specific nature of the N-substituent, in this case, the 2-methoxyethyl group, plays a critical role in dictating the conformational preferences of the backbone.

Quantum mechanical (QM) and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape of this compound and its corresponding oligomers. nih.govplos.org MD simulations, often employing force fields like AMBER or OPLS-AA, can model the dynamic behavior of these molecules over time, revealing accessible conformations and the transitions between them. arxiv.orgaps.org

QM calculations, such as those based on Density Functional Theory (DFT), provide more accurate energetic information for specific conformations. plos.org These methods are used to calculate the relative energies of different conformers, the energy barriers for bond rotations, and the influence of the solvent on the conformational equilibrium. For oligomers, QM/MM (Quantum Mechanics/Molecular Mechanics) methods offer a balance between accuracy and computational cost, where the reacting or electronically significant part is treated with QM and the rest of the system with MM. mdpi.com

Computational studies on related N-substituted glycine (B1666218) systems, such as Peptide Nucleic Acids (PNAs), show that backbone modifications significantly affect the pre-organization of the single strand, which in turn influences its binding affinity to DNA or RNA. researchgate.net Metadynamics simulations, a form of enhanced sampling MD, have been used to map the free energy landscape of these flexible molecules, identifying stable conformational states that might not be accessible through classical MD. researchgate.net These approaches are directly applicable to understanding how the 2-methoxyethyl substituent in this compound oligomers guides the formation of specific secondary structures.

Table 1: Key Conformational Parameters in N-Substituted Glycine Oligomers This interactive table outlines the primary dihedral angles that are the focus of computational studies to define the backbone conformation of peptoids.

| Dihedral Angle | Description | Typical Range (Degrees) | Significance |

|---|---|---|---|

| Φ (phi) | C(i-1)'-N(i)-Cα(i)-C(i)' | -90 to +90 | Influenced by side-chain sterics; less constrained than in peptides. |

| Ψ (psi) | N(i)-Cα(i)-C(i)'-N(i+1) | -180 to +180 | Defines the orientation of the subsequent monomer unit. |

| ω (omega) | Cα(i)-C(i)'-N(i+1)-Cα(i+1) | ~0° (cis) or ~180° (trans) | Crucial for secondary structure; low energy barrier between states. |

Computational methods are also employed to predict spectroscopic features, which can then be compared with experimental data for validation. The spectroscopic signature of this compound is dominated by the fluorenylmethoxycarbonyl (Fmoc) group. rsc.org

UV-Vis Absorbance : The fluorene (B118485) moiety of the Fmoc group possesses strong absorbance in the ultraviolet region, typically with peaks around 265 nm and 290 nm. These signatures are often used to quantify the concentration of Fmoc-containing compounds or to monitor the progress of the Fmoc deprotection reaction.

Infrared (IR) Spectroscopy : Key vibrational modes can be predicted. These include the carbonyl stretching frequencies of the urethane (B1682113) (Fmoc) and the carboxylic acid, as well as vibrations associated with the fluorenyl group and the C-O-C stretch of the methoxyethyl side chain.

Circular Dichroism (CD) : For chiral oligomers or when the monomer is in a chiral environment, CD spectroscopy can provide information about the secondary structure. While the monomer itself is achiral, its oligomers can adopt stable, chiral helices. researchgate.net

Beyond spectroscopy, QM calculations are vital for determining reaction energetics. This includes calculating the enthalpy and free energy changes (ΔH and ΔG) for key reactions such as Fmoc deprotection and the coupling of the monomer to a growing peptoid chain. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a deeper understanding of the reaction mechanism and kinetics. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound This table summarizes the expected spectroscopic features based on the compound's functional groups and data from analogous Fmoc-peptides. rsc.org

| Spectroscopic Method | Feature | Approximate Position | Assignment |

|---|---|---|---|

| UV-Vis | Absorbance Maxima | ~265 nm, ~290 nm, ~301 nm | π-π* transitions of the fluorenyl group |

| Infrared (IR) | Carbonyl Stretch | ~1720-1740 cm⁻¹ | C=O stretch of carboxylic acid |

| Infrared (IR) | Carbonyl Stretch | ~1690-1710 cm⁻¹ | C=O stretch of Fmoc carbamate (B1207046) |

| Infrared (IR) | C-O-C Stretch | ~1100-1150 cm⁻¹ | Ether stretch of the methoxyethyl group |

| ¹H NMR | Methylene (B1212753) Protons | ~4.2-4.5 ppm | -CH₂-O- of the Fmoc group |

| ¹H NMR | Methoxy (B1213986) Protons | ~3.3 ppm | -OCH₃ of the methoxyethyl group |

Kinetic and Thermodynamic Studies of Reaction Mechanisms Involving this compound

The primary reactions involving this compound in synthesis are the removal of the Fmoc protecting group and the subsequent coupling of the secondary amine to another monomer.

The deprotection of the Fmoc group is typically achieved using a secondary amine base, such as piperidine (B6355638), in a polar aprotic solvent. The reaction proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. Kinetic studies of this process can be conveniently performed using UV-Vis spectroscopy by monitoring the increase in absorbance of the dibenzofulvene-piperidine adduct, which has a strong absorption maximum around 301 nm. Such studies allow for the determination of the reaction rate constant and the influence of factors like base concentration, temperature, and solvent polarity on the reaction rate.

Table 3: Parameters for Kinetic and Thermodynamic Analysis This table outlines the key experimental parameters and the information they provide for understanding the reaction mechanisms of this compound.

| Reaction | Parameter Studied | Method of Analysis | Information Gained |

|---|---|---|---|

| Fmoc Deprotection | Rate Constant (k) | UV-Vis Spectroscopy | Speed of the deprotection reaction under specific conditions. |

| Fmoc Deprotection | Activation Energy (Ea) | Arrhenius Plot (k vs. T) | Minimum energy required for the reaction to occur. |

| Amide Coupling | Reaction Rate | HPLC, NMR | Efficiency and speed of the coupling reaction. |

| Amide Coupling | Enthalpy (ΔH) | Calorimetry | Heat released or absorbed during bond formation. |

| Amide Coupling | Free Energy (ΔG) | Equilibrium Constant (Keq) | Spontaneity and position of equilibrium for the coupling reaction. |

Advanced Analytical and Spectroscopic Characterization Techniques for Research Materials

Chromatographic Methodologies for Purity Assessment and Mixture Separation

Chromatographic techniques are fundamental in the analysis of N-Fmoc-N-(2-methoxyethyl)-glycine, enabling both the assessment of its purity and the separation of potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this analysis, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for the separation, identification, and quantification of this compound. These methods are essential for quality control and research applications involving amino acid derivatives chempep.com. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of water and an organic solvent, such as acetonitrile (B52724) sielc.commedchemexpress.com. The inclusion of additives like trifluoroacetic acid (TFA) in the mobile phase can improve peak shape and resolution .

For Fmoc-protected amino acids, a gradient elution is often employed, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity sigmaaldrich.com. The purity of this compound is determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. A purity of 95% has been reported for commercially available this compound achemblock.com.

UPLC, which utilizes smaller particle size columns and higher pressures than HPLC, offers faster analysis times and improved resolution, making it a valuable tool for high-throughput screening and detailed purity analysis .

Table 1: Typical HPLC/UPLC Parameters for the Analysis of Fmoc-Amino Acid Derivatives

| Parameter | Typical Condition |

| Column | Reversed-phase C18 |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient of Mobile Phase B |

| Flow Rate | 0.5 - 2.0 mL/min (HPLC), 0.2 - 0.6 mL/min (UPLC) |

| Detection | UV at 265 nm (Fmoc group) |

| Injection Volume | 5 - 20 µL |

Chiral Separation Techniques for N-Substituted Glycine (B1666218) Derivatives

While this compound itself is achiral, the broader class of N-substituted glycine derivatives can contain chiral centers. The separation of enantiomers is crucial in many applications, and specialized chiral chromatography techniques are employed for this purpose. Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers, leading to their separation chromatographytoday.com.

For N-Fmoc protected α-amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective under reversed-phase conditions sigmaaldrich.com. The mobile phase for such separations often consists of a mixture of an organic modifier like acetonitrile and an acidic additive such as trifluoroacetic acid sigmaaldrich.com. The choice of the specific CSP and the optimization of the mobile phase composition are critical for achieving baseline resolution of the enantiomers.

Capillary electrokinetic chromatography with chiral additives, such as sulfobutyl ether-beta-cyclodextrin, has also been successfully used for the enantiomeric separation of N-Fmoc amino acids nih.gov.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and valuable structural information through fragmentation analysis.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In ESI-MS, the analyte is ionized from a solution, typically producing protonated molecules [M+H]⁺ or other adducts. This technique is readily coupled with liquid chromatography (LC-MS) for online separation and analysis nih.gov. For this compound (C₂₀H₂₁NO₅, FW: 355.39) achemblock.com, the expected protonated molecule would be observed at an m/z corresponding to [C₂₀H₂₂NO₅]⁺.

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, particularly useful for the analysis of larger molecules and peptides. The analyte is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample uci.edu. While less common for small molecules like the one , MALDI-TOF (Time-of-Flight) MS can provide rapid and sensitive analysis, often yielding singly charged ions nih.govacs.org.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₂₀H₂₁NO₅ by measuring the exact mass of the molecular ion.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. For Fmoc-protected peptides and amino acids, characteristic fragmentation pathways are observed. A common fragmentation involves the cleavage of the Fmoc group, often seen as a neutral loss or a characteristic ion. For instance, in the positive ion mode ESI-MS/MS of Fmoc-protected dipeptides, a McLafferty-type rearrangement followed by the loss of CO₂ can occur, leading to the formation of an [M+H-Fmoc+H]⁺ ion nih.gov. Further fragmentation of this ion can provide sequence information. The fragmentation of the N-(2-methoxyethyl)-glycine portion would also yield specific product ions, allowing for the confirmation of the side chain structure.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₁NO₅ |

| Monoisotopic Mass | 355.14197 g/mol |

| [M+H]⁺ (ESI) | m/z 356.1492 |

| [M+Na]⁺ (ESI/MALDI) | m/z 378.1311 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Fmoc group, the glycine backbone, and the N-(2-methoxyethyl) side chain. The aromatic protons of the fluorenyl group typically appear in the downfield region (around 7.3-7.8 ppm). The protons of the CH₂ and CH groups of the Fmoc moiety would also have characteristic chemical shifts. The methylene (B1212753) protons of the glycine unit and the ethyl group in the side chain would appear in the more upfield region. The presence of the methoxy (B1213986) group will be indicated by a singlet at approximately 3.3 ppm.

Due to the restricted rotation around the amide bond, it is common to observe the presence of rotamers (cis and trans isomers) in the NMR spectra of N-substituted glycine derivatives, leading to a doubling of some peaks beilstein-journals.orgpeptide.co.jp. Temperature-dependent NMR studies can be used to investigate the dynamics of this rotational barrier beilstein-journals.org.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the carbamate (B1207046) and the carboxylic acid will appear at the downfield end of the spectrum (around 156 ppm and 170 ppm, respectively, based on data for Fmoc-Gly-OH) mpg.de. The aromatic carbons of the Fmoc group will resonate in the 120-145 ppm range, while the aliphatic carbons of the glycine and the side chain will be found in the upfield region.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Fmoc Aromatic | 7.3 - 7.8 | Multiplet |

| Fmoc CH, CH₂ | ~4.2 - 4.5 | Multiplet |

| Glycine CH₂ | ~4.0 | Singlet |

| -N-CH₂-CH₂-O- | ~3.5 - 3.7 | Multiplets |

| -O-CH₃ | ~3.3 | Singlet |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. The observation of rotamers may lead to more complex spectra.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | ~170 |

| Carbamate C=O | ~156 |

| Fmoc Aromatic | 120 - 145 |

| -O-CH₂- (Fmoc) | ~67 |

| -CH- (Fmoc) | ~47 |

| Glycine CH₂ | ~50 |

| -N-CH₂- | ~50 |

| -CH₂-O- | ~70 |

| -O-CH₃ | ~59 |

Note: Predicted chemical shifts are based on analogous structures and can vary.

By combining the information from these advanced analytical and spectroscopic techniques, a complete and unambiguous characterization of this compound can be achieved, ensuring its suitability for research applications.

One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional ¹H and ¹³C NMR spectra provide information about the chemical environment of hydrogen and carbon atoms, respectively. While specific spectral data for this compound is not extensively published, data from the closely related compound, N-Fmoc-glycine (Fmoc-Gly-OH), can be used to predict the expected chemical shifts.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the fluorenylmethoxycarbonyl (Fmoc) group protons, typically in the aromatic region (7.3-7.9 ppm). The glycine methylene protons and the protons of the N-(2-methoxyethyl) group would appear in the aliphatic region.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for N-Fmoc-glycine shows distinct signals for the carbonyl carbons, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the glycine backbone. chemicalbook.com For this compound, additional signals corresponding to the carbons of the methoxyethyl substituent would be observed.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Fmoc-Gly-OH Data Press the button to view the interactive table.

expand_more| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic (CH) | 7.6 - 7.9 | 120 - 144 |

| Fmoc Aliphatic (CH, CH₂) | 4.2 - 4.4 | 47, 67 |

| Glycine (CH₂) | ~3.7 | ~43 |

| Carboxyl (COOH) | ~12.5 (exchangeable) | ~171 |

| Urethane (B1682113) (C=O) | - | ~156 |

| N-CH₂ (methoxyethyl) | Predicted: ~3.5 | Predicted: ~50 |

| O-CH₂ (methoxyethyl) | Predicted: ~3.6 | Predicted: ~70 |

| O-CH₃ (methoxyethyl) | Predicted: ~3.3 | Predicted: ~59 |

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the glycine and methoxyethyl moieties. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that has a proton attached. columbia.edu

Advanced NMR for Conformational Analysis

The this compound molecule contains a tertiary urethane linkage which can exhibit restricted rotation around the C-N bond. This can lead to the presence of distinct rotational isomers, or rotamers (cis and trans), which may be observable by NMR spectroscopy.

Advanced NMR techniques, particularly temperature-dependent NMR studies, can be used to investigate this conformational dynamism. beilstein-journals.org By acquiring ¹H NMR spectra at various temperatures, one can observe the broadening and eventual coalescence of signals corresponding to the different rotamers. From the coalescence temperature, it is possible to calculate the energy barrier to rotation (ΔG‡) around the C-N bond. beilstein-journals.org While specific studies on this compound are not documented, research on similar N-substituted Fmoc-amino acids and peptide nucleic acid (PNA) building blocks has demonstrated the utility of this approach in characterizing their conformational behavior in solution. beilstein-journals.org

Vibrational and Electronic Spectroscopy for Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display a series of characteristic absorption bands.

Table 2: Characteristic FTIR Absorption Bands for this compound Press the button to view the interactive table.

expand_more| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300-2500 | O-H stretch (broad) | Carboxylic Acid |

| ~3060 | C-H stretch (aromatic) | Fmoc Group |

| ~2950, 2850 | C-H stretch (aliphatic) | Glycine & Methoxyethyl |

| ~1740 | C=O stretch | Urethane Carbonyl |

| ~1710 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1600, 1480, 1450 | C=C stretch | Aromatic Ring (Fmoc) |

| ~1250 | C-O stretch | Urethane & Carboxylic Acid |

| ~1120 | C-O-C stretch (asymmetric) | Methoxyethyl Ether |

The presence of these bands, particularly the strong carbonyl absorptions and the aromatic signals from the Fmoc group, provides confirmatory evidence for the compound's structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Compositional Analysis of this compound-Functionalized Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.net When this compound is used to functionalize a surface (e.g., a nanoparticle or a polymer film), XPS can confirm the successful attachment and provide information about the chemical environment of the atoms at the surface.

An XPS survey scan would reveal the presence of carbon (C), nitrogen (N), and oxygen (O). High-resolution scans of the C 1s, O 1s, and N 1s regions would provide detailed chemical state information.

Table 3: Predicted XPS Core-Level Binding Energies for a Surface Functionalized with this compound Press the button to view the interactive table.

expand_more| Core Level | Predicted Binding Energy (eV) | Assignment |

|---|---|---|

| C 1s | ~284.8 | C-C/C-H (Aromatic Fmoc & Aliphatic) |

| ~286.0 | C-N / C-O (Ether & Urethane) | |

| ~288.5 | O-C=O (Carboxyl) | |

| ~289.5 | N-C=O (Urethane) | |

| O 1s | ~532.0 | C=O (Carbonyls) |

| ~533.5 | C-O (Ether & Carboxyl) | |

| N 1s | ~400.5 | C-N-C (Tertiary Urethane) |

Deconvolution of these high-resolution spectra would allow for the quantification of the different chemical states, confirming the integrity of the molecule on the surface. For example, the C 1s spectrum could be fitted with multiple peaks representing the aromatic carbons, aliphatic carbons, ether and amine-bound carbons, and the two distinct carbonyl carbons. chemrxiv.orgrug.nl This level of detail is invaluable for understanding the surface chemistry of materials modified with this compound.

Future Outlook and Research Challenges in N Fmoc N 2 Methoxyethyl Glycine Chemistry

Exploration of Novel Synthetic Pathways and Efficient Derivatization Strategies

The continued advancement of peptoid science relies heavily on the ability to synthesize and modify these molecules with high efficiency and precision. While the submonomer synthesis method is well-established for creating sequence-defined peptoids, there is a continuous need for innovation to overcome existing limitations and expand the chemical space accessible. nih.gov

Future research will likely focus on several key areas:

Development of Greener and More Scalable Synthetic Methods: The current reliance on solid-phase synthesis, while effective for producing small quantities of diverse sequences, can be resource-intensive and difficult to scale up. acs.org Future efforts will likely explore solution-phase syntheses, such as ring-opening polymerizations of N-substituted N-carboxyanhydrides (NNCAs), which have the potential for larger-scale production. rsc.org However, achieving precise sequence control with these methods remains a significant challenge. rsc.org The development of novel, environmentally friendly solvents and reagents for both solid-phase and solution-phase synthesis is also a critical area of future research. acs.org

Efficient Derivatization Techniques: The functionalization of peptoid side chains is crucial for tailoring their properties. While a wide variety of primary amines can be incorporated during submonomer synthesis, post-synthesis modification and the development of novel derivatization strategies for N-acyl glycines are important for introducing complex functionalities. researchgate.netnih.gov Research into chemoselective reactions that can be performed on fully assembled peptoids will expand the range of accessible molecular architectures.

Microwave-Assisted Synthesis: The use of microwave heating has been shown to accelerate the acylation and amination steps in peptoid synthesis, which is particularly beneficial for coupling sterically hindered or electronically deactivated amines. nih.gov Further optimization of microwave-assisted protocols could lead to faster and more efficient synthesis of complex peptoids incorporating monomers like N-(2-methoxyethyl)-glycine.

| Synthetic Strategy | Advantages | Challenges |

| Solid-Phase Submonomer Synthesis | High sequence control, suitable for combinatorial libraries. nih.gov | Scalability, resource-intensive. acs.org |

| Solution-Phase Synthesis (e.g., NNCA polymerization) | Potential for large-scale production. rsc.org | Limited sequence control. rsc.org |

| Microwave-Assisted Synthesis | Accelerated reaction times, improved coupling efficiency. nih.gov | Requires specialized equipment and optimization. |

| Post-Synthesis Derivatization | Introduction of complex functionalities. nih.gov | Potential for side reactions and incomplete conversion. |

Expanding the Scope of Application in Bio-Inspired Materials and Systems

The unique properties of peptoids, such as their resistance to proteolytic degradation and conformational flexibility, make them attractive candidates for a wide range of applications in bio-inspired materials. semanticscholar.org The incorporation of N-(2-methoxyethyl)-glycine can impart specific, desirable characteristics to these materials. researchgate.net

Future research is expected to expand the applications of N-Fmoc-N-(2-methoxyethyl)-glycine-containing peptoids in several key areas:

Advanced Drug Delivery Systems: Peptoids are being explored as drug delivery platforms. pnas.org The hydrophilic and flexible nature of the N-(2-methoxyethyl) side chain can enhance the solubility and bioavailability of peptoid-based drug conjugates. Future work will focus on designing sophisticated peptoid architectures that can respond to specific biological stimuli for targeted drug release.

Biomimetic Nanomaterials: Peptoids can self-assemble into well-defined nanostructures, such as nanosheets and nanotubes. rsc.orgpnas.org The precise control over monomer sequence allows for the engineering of these materials at the atomic level. pnas.org The inclusion of N-(2-methoxyethyl)-glycine can influence the self-assembly process and the properties of the resulting nanomaterials, opening up possibilities for applications in areas like catalysis and biosensing. rsc.orgosti.gov

Antifouling and Biocompatible Coatings: The non-ionic and water-soluble nature of poly(N-(2-methoxyethyl)glycine) makes it a promising candidate for creating antifouling surfaces that resist protein adhesion and biofilm formation. researchgate.net Future research will involve the development of robust and long-lasting peptoid-based coatings for medical devices and marine applications.

Artificial Enzymes and Catalysts: The ability to create specific three-dimensional structures with peptoids has led to their investigation as artificial enzymes. pnnl.gov By strategically placing functional groups along the peptoid backbone, it may be possible to design novel catalysts with high specificity and efficiency. The flexibility imparted by monomers like N-(2-methoxyethyl)-glycine could play a role in substrate binding and catalytic turnover.

| Application Area | Role of N-(2-methoxyethyl)-glycine | Future Research Direction |

| Drug Delivery | Enhances solubility and bioavailability. | Stimuli-responsive and targeted delivery systems. |

| Biomimetic Nanomaterials | Influences self-assembly and material properties. osti.gov | Engineering of functional nanomaterials for catalysis and sensing. rsc.org |

| Antifouling Coatings | Provides non-ionic and hydrophilic properties. researchgate.net | Development of durable and long-lasting coatings. |

| Artificial Enzymes | Contributes to backbone flexibility for substrate binding. | Design of highly specific and efficient peptoid-based catalysts. pnnl.gov |

Development of Integrated High-Throughput Synthesis and Characterization Platforms

The vast chemical space offered by peptoids necessitates the development of high-throughput methods for their synthesis and characterization. This will be crucial for accelerating the discovery of new functional materials and therapeutic agents.

Future progress in this area will depend on:

Automated Synthesis Platforms: While automated peptide synthesizers are common, platforms specifically optimized for peptoid synthesis, including the efficient handling of a wide variety of amine submonomers, are still evolving. acs.org The integration of robotic systems for high-throughput synthesis in well-plate formats will enable the rapid generation of large and diverse peptoid libraries. rsc.org

Multiplexed Characterization Techniques: The development of integrated platforms that combine synthesis with rapid characterization is a key goal. nih.govacs.org This could involve the coupling of automated synthesis with techniques like mass spectrometry and high-performance liquid chromatography (HPLC) for real-time analysis of product purity and identity. nih.govacs.org

Advanced Screening Assays: The ability to screen large combinatorial libraries of peptoids for specific functions is paramount. rsc.org This requires the development of robust and sensitive high-throughput screening assays for a variety of applications, from binding to biological targets to catalytic activity.

Addressing Fundamental Questions in Peptoid Structure-Function Relationships

A deep understanding of the relationship between peptoid sequence, structure, and function is essential for the rational design of new materials and therapeutics. nih.gov While significant progress has been made, several fundamental questions remain.

Key research challenges in this area include:

Predicting Peptoid Conformations: Unlike peptides, peptoids lack the backbone hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets. nih.gov Peptoid conformation is influenced by a subtle interplay of factors including side-chain sterics, electrostatic interactions, and the cis-trans isomerization of the tertiary amide bonds. nih.govacs.org Developing accurate computational models to predict the three-dimensional structures of peptoids from their sequence is a major challenge. pnas.org

The Role of Backbone Flexibility: The conformational flexibility of the peptoid backbone, influenced by monomers such as N-(2-methoxyethyl)-glycine, can be both an advantage and a challenge. While it can allow for adaptive binding to biological targets, it also makes structural characterization more difficult. Understanding how to control and exploit this flexibility is a key area for future research.

Deciphering the "Peptoid Foldome": The concept of a "foldamer" describes a synthetic oligomer that adopts a specific, folded conformation. pnas.org A central goal in peptoid science is to elucidate the principles that govern peptoid folding and to establish a comprehensive understanding of the "peptoid foldome" – the repertoire of accessible folded structures. This will require a combination of synthetic chemistry, advanced spectroscopy, X-ray crystallography, and computational modeling. pnas.orgpnas.org

常见问题

Basic Research Questions

Q. What are the key synthetic steps for preparing N-Fmoc-N-(2-methoxyethyl)-glycine, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves introducing the Fmoc group to the amino group of N-(2-methoxyethyl)-glycine using Fmoc chloride in a basic environment (e.g., DMF with DIEA). Critical parameters include temperature (0–25°C), solvent choice (polar aprotic solvents enhance reactivity), and stoichiometric control to minimize side reactions. Post-synthesis, purification via flash chromatography or recrystallization ensures high purity. Reaction efficiency is monitored by TLC or HPLC .

Q. How does the Fmoc protecting group improve stability and handling in peptide synthesis compared to other groups (e.g., Boc)?

- Methodological Answer : The Fmoc group offers orthogonal protection, allowing selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-labile side chains. Unlike Boc (removed with strong acids), Fmoc is compatible with solid-phase synthesis protocols and reduces racemization risks. Stability studies show Fmoc derivatives remain intact during prolonged storage at 2–8°C, making them ideal for iterative peptide assembly .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

- Methodological Answer :

- HPLC : Reversed-phase HPLC with UV detection (254 nm) assesses purity and identifies byproducts.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (theoretical: ~353.4 g/mol).

- NMR : and NMR verify substituent integration (e.g., methoxyethyl protons at ~3.3–3.5 ppm).

- Melting Point : Consistency with literature values (e.g., 174–179°C for analogous Fmoc-glycine derivatives) ensures crystallinity .

Advanced Research Questions

Q. How does the 2-methoxyethyl substituent influence peptide conformation and target binding compared to alkyl/aryl analogs?

- Methodological Answer : The 2-methoxyethyl group introduces steric bulk and moderate hydrophilicity, altering peptide backbone flexibility. Computational modeling (MD simulations) and CD spectroscopy can correlate substituent effects with secondary structure (e.g., α-helix vs. β-sheet propensity). Comparative binding assays (SPR/ITC) using fluorinated or hydrophobic analogs (e.g., trifluoroethyl ) reveal how methoxyethyl modulates hydrophobic interactions and hydrogen bonding with targets like GPCRs or enzymes.

Q. What strategies optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Coupling Reagents : HBTU/HOBt or COMU in DMF achieve >95% efficiency, minimizing steric hindrance from the methoxyethyl group.

- Double Coupling : Sequential couplings (10–30 min each) ensure complete amide bond formation.

- Microwave Assistance : Controlled microwave irradiation (50°C, 20 W) reduces reaction time while maintaining fidelity.

- Real-Time Monitoring : In situ FTIR or ninhydrin tests detect unreacted amines for iterative optimization .

Q. Can fluorinated analogs of this compound enhance structural analysis via -NMR or other techniques?

- Methodological Answer : Fluorinated derivatives (e.g., trifluoroethyl ) enable -NMR to probe peptide dynamics and interactions in complex environments (e.g., membranes). The 2-methoxyethyl group’s ether oxygen can be replaced with CF to study electronic effects on hydrogen bonding. Comparative -NMR relaxation measurements (T/T) and NOE correlations provide residue-specific mobility data, complementing X-ray crystallography in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。